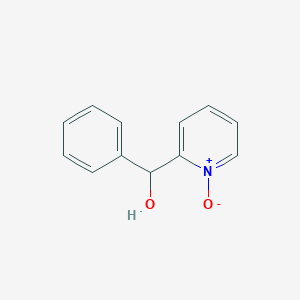
(1-Oxidopyridin-1-ium-2-yl)-phenylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Oxidopyridin-1-ium-2-yl)-phenylmethanol is an organic compound characterized by the presence of a pyridine ring oxidized at the 1-position and a phenyl group attached to a methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxidopyridin-1-ium-2-yl)-phenylmethanol typically involves the oxidation of pyridin-2-yl-methanes. One efficient method is the copper-catalyzed oxidation of pyridin-2-yl-methanes using water as the oxygen source under mild conditions . This method avoids the use of hazardous oxidants and high temperatures, making it a more environmentally friendly approach.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using non-toxic reagents and minimizing waste, are likely to be applied in scaling up the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(1-Oxidopyridin-1-ium-2-yl)-phenylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form pyridin-2-yl-methanones.
Reduction: Reduction reactions can convert the oxidized pyridine ring back to its original state.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Copper catalysts and water are commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like halogens or nitro groups can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Phenyl(pyridin-2-yl)methanone.
Reduction: The original pyridin-2-yl-methane.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
(1-Oxidopyridin-1-ium-2-yl)-phenylmethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (1-Oxidopyridin-1-ium-2-yl)-phenylmethanol involves its interaction with molecular targets such as enzymes and receptors. The oxidized pyridine ring can participate in redox reactions, influencing various biochemical pathways. The phenyl group may enhance the compound’s binding affinity to specific targets, thereby modulating its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Phenyl(pyridin-2-yl)methanone: A closely related compound formed by the oxidation of (1-Oxidopyridin-1-ium-2-yl)-phenylmethanol.
Pyridin-2-yl-methane: The precursor to this compound.
Uniqueness
This compound is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. Its oxidized pyridine ring and phenyl group provide distinct reactivity patterns compared to similar compounds.
Propiedades
Número CAS |
39585-75-6 |
|---|---|
Fórmula molecular |
C12H11NO2 |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
(1-oxidopyridin-1-ium-2-yl)-phenylmethanol |
InChI |
InChI=1S/C12H11NO2/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13(11)15/h1-9,12,14H |
Clave InChI |
OEKRZLKEUVFHSY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=[N+]2[O-])O |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=[N+]2[O-])O |
Key on ui other cas no. |
39585-75-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















